PD1-PDL1-IN 1

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

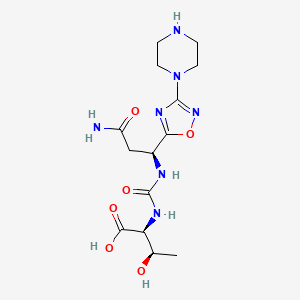

Fórmula molecular |

C14H23N7O6 |

|---|---|

Peso molecular |

385.38 g/mol |

Nombre IUPAC |

(2S,3R)-2-[[(1S)-3-amino-3-oxo-1-(3-piperazin-1-yl-1,2,4-oxadiazol-5-yl)propyl]carbamoylamino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C14H23N7O6/c1-7(22)10(12(24)25)18-14(26)17-8(6-9(15)23)11-19-13(20-27-11)21-4-2-16-3-5-21/h7-8,10,16,22H,2-6H2,1H3,(H2,15,23)(H,24,25)(H2,17,18,26)/t7-,8+,10+/m1/s1 |

Clave InChI |

RKAIKBRLPZSBRN-WEDXCCLWSA-N |

SMILES isomérico |

C[C@H]([C@@H](C(=O)O)NC(=O)N[C@@H](CC(=O)N)C1=NC(=NO1)N2CCNCC2)O |

SMILES canónico |

CC(C(C(=O)O)NC(=O)NC(CC(=O)N)C1=NC(=NO1)N2CCNCC2)O |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the PD-1/PD-L1 Inhibitor: PD1-PDL1-IN 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD1-PDL1-IN 1, also identified as compound 16 in patent literature, is a potent small molecule inhibitor of the Programmed Cell Death-1 (PD-1) signaling pathway. As an immune modulator, it holds promise in the field of immuno-oncology by disrupting the interaction between PD-1 and its ligand, PD-L1, a key mechanism of tumor immune evasion. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological context of this compound, intended to support research and development efforts in cancer immunotherapy.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule. Its chemical identity and key properties are summarized in the tables below. The compound is often supplied as a trifluoroacetic acid (TFA) salt, which can affect its molecular weight and solubility characteristics.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (2S,3R)-2-[[(1S)-3-amino-3-oxo-1-[3-(piperazin-1-yl)-1,2,4-oxadiazol-5-yl]propyl]carbamoylamino]-3-hydroxybutanoic acid |

| CAS Number | 2005454-12-4 |

| Molecular Formula (Free Base) | C₁₄H₂₃N₇O₆ |

| Molecular Formula (TFA Salt) | C₁₆H₂₄F₃N₇O₈[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight (Free Base) | 385.38 g/mol | [2] |

| Molecular Weight (TFA Salt) | 499.40 g/mol | [1] |

| Appearance | Solid | [3] |

| Solubility | Soluble in DMSO (100 mg/mL) | [4][5] |

| Storage Conditions | Store at -20°C, protect from light | [6] |

PD-1/PD-L1 Signaling Pathway and Mechanism of Action

The PD-1/PD-L1 axis is a critical immune checkpoint that regulates T-cell activation and tolerance. In the tumor microenvironment, cancer cells can overexpress PD-L1, which binds to the PD-1 receptor on activated T-cells. This interaction triggers a downstream signaling cascade that inhibits T-cell proliferation, cytokine release, and cytotoxic activity, thereby allowing cancer cells to evade immune surveillance.

This compound functions by inhibiting the PD-1 receptor.[2] While the precise binding mode of this compound is not extensively detailed in publicly available literature, its action as a PD-1 inhibitor suggests it likely interferes with the binding of PD-L1 to PD-1, thus restoring T-cell-mediated anti-tumor immunity.

Experimental Protocols

While specific experimental protocols for this compound are not publicly available, this section outlines general methodologies for evaluating PD-1/PD-L1 inhibitors.

In Vitro PD-1/PD-L1 Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is commonly used to screen for inhibitors of the PD-1/PD-L1 interaction in a high-throughput format.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound in disrupting the PD-1/PD-L1 interaction.

Materials:

-

Recombinant human PD-1 protein (e.g., with a His-tag)

-

Recombinant human PD-L1 protein (e.g., with an Fc-tag)

-

Anti-His antibody conjugated to a FRET donor (e.g., Europium cryptate)

-

Anti-Fc antibody conjugated to a FRET acceptor (e.g., d2)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

Test compound (this compound)

-

384-well low-volume microplates

-

HTRF-compatible plate reader

Procedure:

-

Prepare a serial dilution of the test compound in the assay buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Add a pre-mixed solution of recombinant PD-1 and anti-His-donor antibody.

-

Add a pre-mixed solution of recombinant PD-L1 and anti-Fc-acceptor antibody.

-

Incubate the plate at room temperature for a specified time (e.g., 2-4 hours), protected from light.

-

Read the fluorescence at the donor and acceptor emission wavelengths (e.g., 620 nm and 665 nm) using an HTRF plate reader.

-

Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.

-

Plot the HTRF ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

T-Cell Activation Assay

This cell-based assay assesses the functional effect of a PD-1/PD-L1 inhibitor on T-cell activation.

Objective: To measure the ability of a test compound to restore T-cell activation in the presence of PD-L1-mediated suppression.

Materials:

-

PD-L1 expressing cells (e.g., CHO-K1 cells stably expressing human PD-L1 and an artificial antigen-presenting system)

-

PD-1 expressing T-cells (e.g., Jurkat cells stably expressing human PD-1 and a reporter gene like luciferase under the control of an NFAT response element)

-

Cell culture medium

-

Test compound (this compound)

-

Luciferase substrate

-

Luminometer

Procedure:

-

Plate the PD-L1 expressing cells in a 96-well white, clear-bottom plate and incubate overnight.

-

The next day, prepare a serial dilution of the test compound in cell culture medium.

-

Add the test compound dilutions to the wells containing the PD-L1 expressing cells.

-

Add the PD-1 expressing T-cells to the wells.

-

Co-culture the cells for a specified time (e.g., 6 hours) at 37°C in a CO₂ incubator.

-

Add the luciferase substrate to each well according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Plot the luminescence signal against the logarithm of the compound concentration to determine the EC50 value.

Quantitative Data

As of the latest available information, specific quantitative data such as IC50, binding affinity (Kd), and detailed pharmacokinetic parameters for this compound have not been disclosed in the public domain. The primary source for this compound is a patent (WO2016142886A2), which focuses on the chemical synthesis of a series of immunomodulatory compounds, including "compound 16" (this compound).[7] Researchers interested in this molecule may need to perform their own in-house assays to determine these critical parameters.

Conclusion

This compound is a promising small molecule inhibitor of the PD-1 pathway, offering a potential alternative or complementary approach to antibody-based immunotherapies. While detailed biological and pharmacokinetic data remain proprietary, the information provided in this guide on its chemical properties and the general methodologies for its evaluation can serve as a valuable resource for researchers in the field of immuno-oncology. Further investigation into its specific in vitro and in vivo activities is warranted to fully elucidate its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. WO2019245817A1 - Compositions and methods of use of il-10 agents in conjunction with chimeric antigen receptor cell therapy - Google Patents [patents.google.com]

- 4. WO2022271684A1 - Diacylglyercol kinase modulating compounds - Google Patents [patents.google.com]

- 5. WO2021067181A1 - Hbv vaccines and methods treating hbv - Google Patents [patents.google.com]

- 6. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2022150791A2 - Compositions and methods related to il2 receptor binding - Google Patents [patents.google.com]

An In-depth Technical Guide to the Small Molecule PD-1/PD-L1 Inhibitor BMS-202

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of BMS-202, a small molecule inhibitor targeting the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) signaling pathway. The content herein covers its core molecular properties, mechanism of action, the signaling cascade it modulates, and the experimental protocols for its characterization.

Core Molecular Data

BMS-202 is a potent, non-peptidic small molecule inhibitor of the PD-1/PD-L1 interaction.[1] Its key molecular attributes are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₅H₂₉N₃O₃ |

| Molecular Weight | 419.52 g/mol |

| IC₅₀ | 18 nM |

Mechanism of Action

BMS-202 exerts its inhibitory function by directly binding to PD-L1.[2][3] Unlike therapeutic antibodies that typically block the PD-1/PD-L1 binding interface, BMS-202 induces the homodimerization of PD-L1.[2][3][4] A single molecule of BMS-202 is situated at the interface of the PD-L1 dimer, effectively occluding the surface required for interaction with the PD-1 receptor.[2][3][5] This unique mechanism prevents the formation of the PD-1/PD-L1 complex and restores anti-tumor immune responses.[4]

Below is a diagram illustrating the workflow for characterizing a small molecule PD-L1 inhibitor like BMS-202.

The PD-1/PD-L1 Signaling Pathway

The interaction between PD-1 on activated T-cells and PD-L1 on tumor cells delivers a co-inhibitory signal that suppresses T-cell function.[6] Upon engagement with PD-L1, the tyrosine-based motifs (ITIM and ITSM) in the cytoplasmic tail of PD-1 become phosphorylated.[6] This leads to the recruitment of the phosphatases SHP1 and SHP2.[6][7] These phosphatases dephosphorylate and inactivate key downstream components of the T-cell receptor (TCR) signaling cascade, such as ZAP70 and PI3K.[6] The net result is the attenuation of T-cell proliferation, cytokine release, and cytotoxic activity, allowing tumor cells to evade immune surveillance.[6]

The following diagram illustrates the PD-1/PD-L1 signaling pathway and the point of intervention for small molecule inhibitors.

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay

This assay quantitatively measures the ability of a compound to inhibit the binding of PD-1 to PD-L1.

Principle: The assay utilizes recombinant PD-1 and PD-L1 proteins tagged with a FRET (Förster Resonance Energy Transfer) donor (e.g., Terbium cryptate) and acceptor (e.g., d2), respectively.[8] When the proteins interact, the donor and acceptor are brought into proximity, resulting in a FRET signal upon excitation. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.[9]

Methodology:

-

Reagent Preparation: Prepare serial dilutions of the test compound (e.g., BMS-202) in an appropriate assay buffer. Prepare working solutions of tagged PD-1 and PD-L1 proteins as per the manufacturer's instructions (e.g., Revvity HTRF Human PD1/PDL1 Binding Kit).[9]

-

Assay Plate Setup: Dispense a small volume (e.g., 5 µL) of each compound dilution into the wells of a low-volume 384-well white plate. Include positive (no inhibitor) and negative (no proteins) controls.

-

Protein Addition: Add the tagged PD-1 and PD-L1 proteins to the wells.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-3 hours) to allow the binding reaction to reach equilibrium.

-

Detection: Read the plate on an HTRF-compatible microplate reader, measuring the emission at both the acceptor and donor wavelengths (e.g., 665 nm and 620 nm).

-

Data Analysis: Calculate the HTRF ratio (Acceptor signal / Donor signal) and plot the percentage of inhibition against the compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

NMR Spectroscopy for Ligand-Protein Binding

This method confirms the direct binding of the small molecule to PD-L1 and can identify the binding site.

Principle: Chemical Shift Perturbation (CSP) mapping using 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy is a common technique.[10] It monitors changes in the chemical shifts of the backbone amide protons and nitrogens of an ¹⁵N-labeled protein upon the addition of an unlabeled ligand.[11][12] Residues in the binding site or those undergoing conformational changes upon binding will show significant shifts in their corresponding peaks in the HSQC spectrum.[11]

Methodology:

-

Sample Preparation: Prepare a solution of ¹⁵N-labeled PD-L1 (e.g., 100-200 µM) in a suitable NMR buffer (e.g., phosphate buffer in D₂O).

-

Initial Spectrum: Acquire a baseline ¹H-¹⁵N HSQC spectrum of the protein alone.

-

Titration: Prepare a concentrated stock solution of the inhibitor (e.g., BMS-202) in the same buffer. Add small aliquots of the inhibitor to the protein sample to achieve increasing molar ratios (e.g., 1:0.5, 1:1, 1:2, etc.).

-

Spectral Acquisition: Acquire a ¹H-¹⁵N HSQC spectrum after each addition of the inhibitor.

-

Data Analysis: Overlay the series of spectra. Identify the peaks that shift or broaden upon addition of the inhibitor. The magnitude of the chemical shift perturbation for each residue can be calculated and mapped onto the protein's structure to delineate the binding interface.

T-Cell Activation Co-Culture Assay

This functional assay determines the ability of the inhibitor to restore T-cell activity that has been suppressed by PD-1/PD-L1 engagement.

Principle: T-cells (e.g., from Peripheral Blood Mononuclear Cells - PBMCs) are co-cultured with tumor cells that express PD-L1.[13] The PD-1/PD-L1 interaction inhibits T-cell activation.[13] In the presence of an effective inhibitor, this suppression is reversed, leading to increased T-cell activation, which can be measured by the expression of activation markers (e.g., CD69, CD25) or effector functions (e.g., IFN-γ production, degranulation marker CD107a).[13][14]

Methodology:

-

Cell Preparation:

-

Target Cells: Culture a tumor cell line known to express PD-L1 (e.g., SCC-3). To enhance PD-L1 expression, stimulate the cells with IFN-γ (e.g., 100 ng/mL) for 18-24 hours prior to the assay.[14]

-

Effector Cells: Isolate PBMCs from healthy donor blood using density gradient centrifugation.

-

-

Co-Culture Setup:

-

Plate the IFN-γ-treated tumor cells in a 96-well plate.

-

Add the PBMCs to the wells at a desired effector-to-target ratio (e.g., 10:1).

-

Add serial dilutions of the inhibitor (BMS-202) to the co-culture. Include appropriate controls (e.g., no inhibitor, isotype control antibody).

-

Add a T-cell stimulus, such as an anti-CD3 antibody, to all wells to activate the T-cells.

-

-

Incubation: Incubate the co-culture plate for a period of 48-72 hours.[14]

-

Analysis by Flow Cytometry:

-

Harvest the cells and stain with fluorescently-labeled antibodies against T-cell surface markers (e.g., CD3, CD8) and activation markers (e.g., CD69, CD25).

-

For intracellular cytokine staining (e.g., IFN-γ), add a protein transport inhibitor (e.g., Brefeldin A) for the final few hours of incubation, then fix, permeabilize, and stain for the intracellular target.

-

Acquire data on a flow cytometer.

-

-

Data Interpretation: Analyze the percentage of activated T-cells (e.g., CD8⁺IFN-γ⁺ cells) in the presence of varying concentrations of the inhibitor. An increase in T-cell activation markers indicates successful blockade of the PD-1/PD-L1 pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. oncotarget.com [oncotarget.com]

- 3. Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. PD1 signal transduction pathways in T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A snapshot of the PD-1/PD-L1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aurorabiolabs.com [aurorabiolabs.com]

- 9. revvity.com [revvity.com]

- 10. 2024.sci-hub.box [2024.sci-hub.box]

- 11. fbioyf.unr.edu.ar [fbioyf.unr.edu.ar]

- 12. renafobis.fr [renafobis.fr]

- 13. research.setu.ie [research.setu.ie]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Development of PD1-PDL1-IN 1

This guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of PD1-PDL1-IN 1 (also referred to as PDI-1), a small molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to the PD-1/PD-L1 Pathway

The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that plays a central role in maintaining immune homeostasis and preventing autoimmunity.[1][2] PD-1 (CD279) is a receptor expressed on the surface of activated T cells, while its ligand, PD-L1 (CD274 or B7-H1), is expressed on various cells, including antigen-presenting cells and, notably, many cancer cells.[2] The engagement of PD-1 by PD-L1 transmits an inhibitory signal that suppresses T-cell activation, proliferation, and cytokine production, leading to T-cell "exhaustion".[1] Cancer cells exploit this mechanism to evade immune surveillance and destruction.[1] Consequently, blocking the PD-1/PD-L1 interaction has emerged as a highly successful cancer immunotherapy strategy, with several monoclonal antibodies approved for treating a wide range of malignancies.[1][2]

Discovery of this compound

This compound is a small molecule antagonist of the PD-1/PD-L1 interaction.[1] Its discovery was the result of computer modeling of the crystal structures of PD-1 and PD-L1, coupled with in silico screening to identify potential small molecule inhibitors.[1] The molecule was first reported by Bristol-Myers Squibb.[1] The development of small molecule inhibitors like this compound offers potential advantages over monoclonal antibodies, including better tumor penetration, oral bioavailability, and lower production costs.[1]

Mechanism of Action

This compound functions as a competitive inhibitor of the PD-1/PD-L1 interaction.[1] It has been shown to bind with high affinity to both human and mouse PD-1 and PD-L1 proteins.[1] By physically occupying the binding sites, this compound prevents the association of PD-1 with PD-L1, thereby blocking the downstream inhibitory signaling cascade. This restores T-cell function, leading to enhanced anti-tumor immunity.[1] Specifically, the restoration of T-cell activity is characterized by increased production of cytotoxic granules like granzyme B and perforin, as well as inflammatory cytokines.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Binding Affinity and Inhibitory Activity

| Parameter | Species | Value | Assay Method |

| Binding Affinity (KD) | |||

| to hPD-1 | Human | High Affinity | Not specified |

| to mPD-1 | Mouse | High Affinity | Not specified |

| to hPD-L1 | Human | High Affinity | Not specified |

| to mPD-L1 | Mouse | High Affinity | Not specified |

| Inhibitory Activity (IC50) | |||

| hPD-1/hPD-L1 Interaction | Human | Competitive Inhibition | Not specified |

Note: The primary research article describes the binding as "high affinity" and the inhibition as "competitive" but does not provide specific KD or IC50 values.

Table 2: In Vivo Anti-Tumor Efficacy

| Tumor Model | Treatment | Tumor Growth Inhibition |

| Human PD-L1-transfected mouse lung cancer | This compound (intraperitoneal) | Significant reduction in tumor growth |

| Human PD-L1-transfected mouse melanoma | This compound (intraperitoneal) | Significant reduction in tumor growth |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

This assay measures the activation of the Nuclear Factor of Activated T-cells (NFAT), a downstream transcription factor in the T-cell receptor (TCR) signaling pathway.

-

Cell Lines:

-

Jurkat T cells engineered to express a luciferase reporter gene under the control of an NFAT-responsive promoter.

-

Target tumor cells (e.g., NSCLC or melanoma cell lines) expressing PD-L1.

-

-

Protocol:

-

Co-culture the NFAT-luciferase Jurkat T cells with the PD-L1-expressing target tumor cells.

-

Treat the co-culture with varying concentrations of this compound.

-

After an incubation period, lyse the cells and measure the luciferase activity using a luminometer.

-

An increase in luciferase activity indicates a blockade of the PD-1/PD-L1 inhibitory signal and subsequent activation of the TCR pathway.

-

This assay evaluates the ability of T cells to kill target tumor cells.

-

Cells:

-

Ex vivo activated human T cells.

-

Human lung cancer or melanoma cells.

-

-

Protocol:

-

Label the target tumor cells with a release agent (e.g., Calcein-AM or 51Cr).

-

Co-culture the activated T cells with the labeled target cells at various effector-to-target ratios.

-

Add different concentrations of this compound to the co-culture.

-

After incubation, measure the amount of release agent in the supernatant, which is proportional to the number of lysed target cells.

-

Increased target cell lysis in the presence of this compound indicates enhanced T cell cytotoxicity.

-

These studies assess the anti-tumor efficacy of this compound in a living organism.

-

Animal Models:

-

Syngeneic mouse models with implanted tumors derived from mouse lung cancer or melanoma cell lines engineered to express human PD-L1.

-

-

Protocol:

-

Inject the tumor cells subcutaneously into the mice.

-

Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., via intraperitoneal injection) or a vehicle control according to a predetermined schedule.

-

Measure tumor volume regularly using calipers.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).

-

A reduction in tumor growth in the treatment group compared to the control group demonstrates the in vivo anti-tumor activity of the compound.

-

Conclusion

This compound is a promising small molecule inhibitor of the PD-1/PD-L1 immune checkpoint. Its ability to competitively block this critical interaction and restore anti-tumor immunity has been demonstrated in preclinical models.[1] The development of potent and orally bioavailable small molecule inhibitors like this compound represents a significant advancement in cancer immunotherapy, offering a potential alternative or complementary approach to antibody-based therapies. Further investigation and clinical development are warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to the Target Binding Site of PD1-PDL1-IN 1 on PD-L1

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1), is a critical immune checkpoint that plays a pivotal role in downregulating T-cell mediated immune responses. Cancer cells frequently exploit this pathway to evade immune surveillance. Small molecule inhibitors targeting the PD-1/PD-L1 axis represent a promising therapeutic strategy. This technical guide provides a comprehensive overview of the binding mechanism and site of action for PD1-PDL1-IN 1, a potent small molecule inhibitor of this interaction.

Contrary to directly blocking the PD-1 binding site on PD-L1 in a 1:1 stoichiometric manner like therapeutic antibodies, this compound and its analogs employ a novel mechanism of action. These small molecules induce and stabilize the dimerization of PD-L1 on the cell surface. The inhibitor binds to a hydrophobic pocket formed at the interface of the two PD-L1 monomers, effectively occluding the PD-1 binding site and preventing its interaction with the PD-1 receptor on T-cells.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and related compounds from the same class of inhibitors.

| Compound | Assay Type | Parameter | Value | Reference |

| This compound | Cell-free HTRF | IC50 | 6 nM | |

| BMS-8 | HTRF | IC50 | 146 nM | [1] |

| BMS-202 | HTRF | IC50 | 18 nM | [1] |

Mechanism of Action: PD-L1 Dimerization

The binding of this compound to PD-L1 is not a simple one-to-one interaction at the PD-1 binding interface. Instead, the inhibitor facilitates the formation of a PD-L1 homodimer. One molecule of this compound binds within a hydrophobic tunnel created at the interface of two PD-L1 molecules. This induced dimerization sterically hinders the binding of PD-1 to PD-L1.

The binding site is a deep, cylindrical hydrophobic pocket formed by residues from both PD-L1 monomers. Key residues involved in the interaction include Tyr56, Met115, and Ala121 from both chains, which form the hydrophobic core of the binding pocket. The biphenyl core of the inhibitor class, to which this compound belongs, fits snugly into this hydrophobic tunnel.

The downstream consequence of this induced dimerization is not only the blockade of the PD-1/PD-L1 interaction but also the intracellular retention of PD-L1. This leads to a reduction of PD-L1 on the cell surface, further diminishing its immunosuppressive potential.

Signaling Pathways

The canonical PD-1/PD-L1 signaling pathway leads to the suppression of T-cell activity. The binding of PD-L1 on a tumor cell to PD-1 on a T-cell results in the phosphorylation of the immunoreceptor tyrosine-based inhibitory motif (ITIM) and immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic tail of PD-1. This, in turn, recruits the phosphatase SHP-2, which dephosphorylates and inactivates downstream components of the T-cell receptor (TCR) signaling cascade, such as ZAP70 and PI3K. The overall effect is a decrease in T-cell proliferation, cytokine production (e.g., IL-2, IFN-γ), and cytotoxic activity.

This compound disrupts this immunosuppressive signaling by preventing the initial PD-1/PD-L1 interaction. By inducing PD-L1 dimerization, the inhibitor effectively sequesters PD-L1, making it unavailable to bind to PD-1 on T-cells. This allows for the restoration of T-cell activation and anti-tumor immunity.

Canonical PD-1/PD-L1 immunosuppressive signaling pathway.

Inhibition of PD-1/PD-L1 signaling by this compound.

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Interaction

This protocol is adapted from commercially available HTRF assay kits and is suitable for screening and characterizing inhibitors of the PD-1/PD-L1 interaction in a high-throughput format.

Materials:

-

Recombinant human PD-1 protein (e.g., with a His-tag)

-

Recombinant human PD-L1 protein (e.g., with a FLAG-tag)

-

Anti-His-tag antibody labeled with a FRET donor (e.g., Europium cryptate)

-

Anti-FLAG-tag antibody labeled with a FRET acceptor (e.g., d2)

-

Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

-

384-well low-volume white plates

-

This compound or other test compounds

-

HTRF-compatible plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add 2 µL of the diluted compound or vehicle (DMSO) to the wells of the 384-well plate.

-

Prepare a mix of recombinant human PD-1-His and anti-His-Europium cryptate antibody in assay buffer. Add 4 µL of this mix to each well.

-

Prepare a mix of recombinant human PD-L1-FLAG and anti-FLAG-d2 antibody in assay buffer. Add 4 µL of this mix to each well.

-

Incubate the plate in the dark at room temperature for 2 to 4 hours.

-

Read the plate on an HTRF-compatible plate reader at two wavelengths: 620 nm (donor emission) and 665 nm (acceptor emission).

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Crosslinking and Western Blot Analysis of PD-L1 Dimerization

This protocol describes a method to qualitatively and semi-quantitatively assess the induction of PD-L1 dimerization by small molecule inhibitors.

Materials:

-

Recombinant human PD-L1 protein

-

This compound or other test compounds

-

Crosslinking agent (e.g., BS3 - bis(sulfosuccinimidyl)suberate)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against PD-L1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Incubate recombinant human PD-L1 (e.g., 1 µg) with varying concentrations of this compound or vehicle (DMSO) in a reaction buffer (e.g., PBS) for 1 hour at room temperature.

-

Add the crosslinking agent BS3 to a final concentration of 1-2 mM.

-

Incubate for 30 minutes at room temperature to allow for crosslinking.

-

Quench the crosslinking reaction by adding quenching buffer to a final concentration of 50 mM and incubating for 15 minutes.

-

Add SDS-PAGE loading buffer to the samples and heat at 95°C for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-PD-L1 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The presence of a band at approximately double the molecular weight of monomeric PD-L1 indicates dimerization.

Experimental workflow for demonstrating PD-L1 dimerization.

Conclusion

This compound represents a class of potent small molecule inhibitors that disrupt the PD-1/PD-L1 immune checkpoint. Its mechanism of action, involving the induction and stabilization of PD-L1 dimerization, offers a distinct approach compared to monoclonal antibody therapies. The detailed understanding of its binding site at the dimer interface and its cellular consequences provides a solid foundation for the rational design and development of next-generation cancer immunotherapies. The experimental protocols outlined in this guide serve as a practical resource for researchers in the field to further investigate and characterize these and other novel modulators of the PD-1/PD-L1 pathway.

References

An In-depth Technical Guide to Small Molecule PD-1/PD-L1 Inhibitors: A Comparative Analysis of PD1-PDL1-IN-1 and Other Key Modulators

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of immune checkpoint inhibitors has revolutionized cancer therapy. Monoclonal antibodies targeting the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) have demonstrated remarkable clinical success. However, these large molecule therapeutics are not without limitations, including high production costs, potential for immunogenicity, and poor tumor penetration.[1][2][3] This has spurred the development of small molecule inhibitors targeting the PD-1/PD-L1 pathway, offering the promise of oral bioavailability, improved tumor penetration, and potentially more manageable immune-related adverse events.

This technical guide provides a comprehensive overview and comparison of "PD1-PDL1-IN-1" (also referred to as PDI-1), a notable small molecule inhibitor of the PD-1/PD-L1 interaction, with other key small molecule inhibitors in this class, namely BMS-1166 and CA-170. We will delve into their mechanisms of action, present comparative preclinical data, and provide detailed experimental protocols for their evaluation.

Mechanism of Action of Small Molecule PD-1/PD-L1 Inhibitors

Small molecule inhibitors of the PD-1/PD-L1 pathway primarily function by disrupting the interaction between these two proteins, thereby restoring the anti-tumor activity of T cells.[2] Unlike therapeutic antibodies that typically bind to either PD-1 or PD-L1 in a 1:1 stoichiometry, many small molecule inhibitors, including those from Bristol-Myers Squibb (BMS), induce the dimerization of PD-L1.[1][4][5] This dimerization sequesters PD-L1, preventing its engagement with PD-1 on T cells and thus alleviating T-cell exhaustion.[1][2] Some inhibitors, like BMS-1166, have also been shown to interfere with the post-translational modification of PD-L1, specifically its glycosylation, by blocking its export from the endoplasmic reticulum.[][7]

CA-170, another prominent small molecule inhibitor, is reported to be a dual antagonist of both PD-L1 and V-domain Ig suppressor of T cell activation (VISTA), another immune checkpoint, suggesting a broader mechanism of immune modulation.[8][9][10]

dot

Caption: PD-1/PD-L1 signaling and inhibition by small molecules.

Comparative Preclinical Data

The following tables summarize key preclinical data for PDI-1, BMS-1166, and CA-170, providing a quantitative comparison of their potency and efficacy.

Table 1: In Vitro Potency of Small Molecule PD-1/PD-L1 Inhibitors

| Inhibitor | Assay Type | Target(s) | IC50 | Reference(s) |

| PDI-1 | Competitive ELISA | Human PD-1/PD-L1 | 4.655 µM | [11] |

| BMS-1166 | HTRF | Human PD-L1 | 1.4 nM | [7] |

| BMS-8 | HTRF | Human PD-L1 | 7.2 µM | [12] |

| BMS-202 | HTRF | Human PD-L1 | 18 nM | [13] |

| CA-170 | T-cell Proliferation/IFN-γ Release | PD-L1, VISTA | Not reported as IC50 | [8][10] |

Table 2: In Vivo Efficacy of Small Molecule PD-1/PD-L1 Inhibitors

| Inhibitor | Mouse Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference(s) |

| PDI-1 | Syngeneic (hPD-L1 transfected B16F10) | Melanoma | Intraperitoneal | Comparable to atezolizumab | [2] |

| PDI-1 | Syngeneic (hPD-L1 transfected KLN205) | NSCLC | Intraperitoneal | Comparable to atezolizumab | [2] |

| Compound 43 (BMS derivative) | Syngeneic (MC38) | Colon Carcinoma | 1 mg/kg | 53.07% | [14] |

| CA-170 | Syngeneic (MC38) | Colon Carcinoma | 10 mg/kg/day, oral | 43% | [15] |

| CA-170 | Syngeneic (CT26) | Colon Carcinoma | 10 mg/kg/day, oral (with docetaxel) | 68% (combination) | [15] |

| CA-170 | Syngeneic (B16F10) | Metastatic Melanoma | 10 mg/kg/day, oral | 73% reduction in metastatic nodules | [15] |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of small molecule inhibitors. The following sections provide step-by-step protocols for key experiments.

Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay

This assay is a common method for quantifying the disruption of the PD-1/PD-L1 interaction in a high-throughput format.

dot

References

- 1. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A Small Molecule Antagonist of PD-1/PD-L1 Interactions Acts as an Immune Checkpoint Inhibitor for NSCLC and Melanoma Immunotherapy [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. oncotarget.com [oncotarget.com]

- 7. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unlocking the Potential of CA-170: Enhancing T Cell Responses and Suppressing Tumor Growth in Cancer Preclinical Models [synapse.patsnap.com]

- 9. Inhibition of lung tumorigenesis by a small molecule CA170 targeting the immune checkpoint protein VISTA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. curis.com [curis.com]

- 11. A Small Molecule Antagonist of PD-1/PD-L1 Interactions Acts as an Immune Checkpoint Inhibitor for NSCLC and Melanoma Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. PD-1/PD-L1 Checkpoint Inhibitors in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

In-Depth Technical Guide: PD1-PDL1-IN 1 (Compound 16)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PD1-PDL1-IN 1, also identified as Compound 16, is a potent small molecule inhibitor of the Programmed Cell Death-1 (PD-1) signaling pathway. As an immunomodulator, it holds promise in the field of immuno-oncology by disrupting the interaction between PD-1 and its ligand, PD-L1, a key mechanism of immune evasion employed by tumor cells. This document provides a comprehensive overview of the biological activity, mechanism of action, and available experimental data for this compound, based on publicly accessible information, primarily from patent literature.

Introduction to the PD-1/PD-L1 Pathway

The PD-1/PD-L1 axis is a critical immune checkpoint that plays a central role in maintaining self-tolerance and modulating the duration and amplitude of immune responses. The PD-1 receptor (CD279) is expressed on activated T cells, B cells, and myeloid cells. Its primary ligand, PD-L1 (B7-H1 or CD274), can be expressed on a variety of cell types, including cancer cells. When PD-L1 on a tumor cell binds to PD-1 on a T cell, it transmits an inhibitory signal into the T cell, leading to T cell anergy, exhaustion, and apoptosis. This interaction allows cancer cells to evade immune surveillance and destruction.

Blockade of the PD-1/PD-L1 interaction with therapeutic agents, such as monoclonal antibodies, has revolutionized cancer treatment. Small molecule inhibitors like this compound offer a potential alternative with different pharmacokinetic and pharmacodynamic properties.

This compound: A Potent PD-1 Inhibitor

This compound is a 3-substituted-1,2,4-oxadiazole and thiadiazole compound identified as a potent immunomodulator.[1][2] It is specifically described as an inhibitor of the PD-1 pathway.[3]

Chemical Identity

While the exact chemical structure is proprietary and detailed within patent filings, this compound belongs to a series of 1,2,4-oxadiazole and thiadiazole derivatives developed as immunomodulators. The core scaffold of these compounds is designed to interact with the PD-1 protein.

Biological Activity and Quantitative Data

Detailed quantitative data for this compound's biological activity is primarily found within patent documentation. The following table summarizes the available information.

| Assay Type | Target | Parameter | Value | Reference |

| PD-1/PD-L1 Inhibition | Human PD-1/PD-L1 | IC50 | Data not publicly available in searched snippets | WO2016142886A2 |

| T-cell Activation | T-cells | EC50 | Data not publicly available in searched snippets | WO2016142886A2 |

| In vivo anti-tumor efficacy | Murine tumor models | Tumor Growth Inhibition | Data not publicly available in searched snippets | WO2016142886A2 |

Note: The specific IC50 and EC50 values for this compound (Compound 16) are contained within the full text of the patent document WO2016142886A2, which was not fully accessible in the performed searches. Researchers are encouraged to consult the full patent for detailed quantitative data.

Mechanism of Action

This compound functions by inhibiting the interaction between the PD-1 receptor and its ligand, PD-L1. By blocking this interaction, the compound prevents the delivery of the inhibitory signal to T cells. This, in turn, restores the T cells' ability to recognize and eliminate tumor cells.

Signaling Pathway

The binding of PD-L1 to PD-1 leads to the phosphorylation of the immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic tail of PD-1. This recruits the phosphatase SHP-2, which dephosphorylates and inactivates downstream signaling molecules of the T cell receptor (TCR) and CD28 pathways, such as ZAP70, PI3K, and Akt, thereby suppressing T cell activation. This compound, by preventing the initial PD-1/PD-L1 binding, maintains the activity of these pro-inflammatory signaling cascades.

Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols are outlined within the patent application WO2016142886A2. The following provides a generalized overview of the types of assays likely used to characterize this compound.

PD-1/PD-L1 Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is commonly used to quantify the inhibition of the PD-1/PD-L1 interaction by a test compound.

Workflow:

Caption: Generalized workflow for a PD-1/PD-L1 HTRF binding assay.

Methodology:

-

Recombinant human PD-1 protein, tagged with a donor fluorophore (e.g., Europium cryptate), and recombinant human PD-L1 protein, tagged with an acceptor fluorophore (e.g., d2), are combined in an assay buffer.

-

Serial dilutions of this compound or a vehicle control are added to the protein mixture.

-

The reaction is incubated to allow for protein-protein interaction and compound binding.

-

The plate is read on an HTRF-compatible reader. In the absence of an inhibitor, the binding of PD-1 and PD-L1 brings the donor and acceptor fluorophores into proximity, resulting in a FRET signal.

-

The inhibitory activity of this compound is determined by the reduction in the HTRF signal, from which an IC50 value can be calculated.

T-cell Activation Assays

These cellular assays are crucial to determine the functional consequence of inhibiting the PD-1/PD-L1 interaction.

Common Readouts:

-

Cytokine Release: Measurement of IFN-γ or IL-2 secretion from T cells co-cultured with PD-L1 expressing target cells in the presence of the inhibitor. This is often quantified using ELISA or Meso Scale Discovery (MSD) assays.

-

T-cell Proliferation: Assessed by methods such as CFSE dilution or BrdU incorporation in co-culture systems.

In Vivo Efficacy Studies

The anti-tumor activity of this compound would be evaluated in syngeneic mouse tumor models.

Workflow:

Caption: Generalized workflow for an in vivo tumor efficacy study.

Methodology:

-

Syngeneic mice (e.g., C57BL/6) are inoculated with a murine cancer cell line that expresses PD-L1 (e.g., MC38 colon adenocarcinoma).

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

This compound is administered, typically orally or intraperitoneally, at various doses and schedules.

-

Tumor growth is monitored regularly using calipers.

-

At the end of the study, tumors may be excised for analysis of immune cell infiltration by flow cytometry or immunohistochemistry.

Conclusion and Future Directions

This compound is a potent small molecule inhibitor of the PD-1 pathway with potential applications in cancer immunotherapy. While detailed quantitative data and experimental protocols are primarily held within patent literature, the available information indicates its function as an immunomodulator that can restore anti-tumor immune responses. Further public disclosure of preclinical and clinical data will be crucial to fully understand the therapeutic potential of this compound. For researchers in drug development, this compound and its analogs represent a promising avenue for the development of oral and potentially more accessible immuno-oncology therapies.

References

An In-depth Technical Guide to the Pharmacokinetics of Small Molecule PD-1/PD-L1 Inhibitors

Disclaimer: The specific compound "PD1-PDL1-IN 1" could not be definitively identified in publicly available literature. Therefore, this guide provides a comprehensive overview of the pharmacokinetics of representative small molecule inhibitors targeting the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) pathway, based on available preclinical and early clinical data for compounds in this class. The data and methodologies presented herein are intended to serve as a technical guide for researchers, scientists, and drug development professionals working on similar molecules.

Introduction

The PD-1/PD-L1 immune checkpoint pathway is a critical regulator of T-cell activation and plays a significant role in tumor immune evasion.[1][2][3] While monoclonal antibodies targeting this pathway have revolutionized cancer therapy, there is a growing interest in the development of orally bioavailable small molecule inhibitors.[1][2][4][5] These small molecules offer potential advantages, including improved tissue and tumor penetration, more convenient oral dosing, and potentially different safety profiles compared to large molecule biologics.[3][6][7] Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of these small molecule inhibitors is crucial for their successful development. This guide summarizes key pharmacokinetic parameters, experimental protocols, and the underlying signaling pathways.

Pharmacokinetic Properties of Small Molecule PD-1/PD-L1 Inhibitors

The development of small molecule inhibitors targeting the PD-1/PD-L1 pathway has led to several promising candidates entering preclinical and clinical development.[4] These molecules are designed to be orally bioavailable and possess drug-like properties.[6][8] The pharmacokinetic profiles of these compounds are essential for determining appropriate dosing regimens and predicting their efficacy and safety.

Table 1: Representative Preclinical Pharmacokinetic Data for Oral PD-L1 Inhibitors

| Compound Class/Name | Species | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |

| Bifunctional PD-L1/VISTA Inhibitor (S8) | Mouse | 10 mg/kg (oral) | 1,234 | 0.5 | 3,456 | 34.2 | [8] |

| JBI-2174 | Not Specified | Oral | Excellent | Sustained | Not Specified | Not Specified | [6] |

| CCX559 | Mouse | Oral | Not Specified | Not Specified | Not Specified | Not Specified | [9] |

| General Small Molecule PD-L1 Inhibitors | Rodents, NHP | Oral | Favorable | Not Specified | Low systemic clearance | Not Specified | [7] |

Note: This table is a compilation of representative data from different sources and is intended for illustrative purposes. Specific values can vary significantly between different compounds and experimental conditions.

Experimental Protocols

The characterization of the pharmacokinetic properties of small molecule PD-1/PD-L1 inhibitors involves a series of in vitro and in vivo assays.

1. In Vitro ADME Assays:

-

Metabolic Stability:

-

Objective: To assess the intrinsic clearance of the compound by liver microsomes or hepatocytes.

-

Methodology: The test compound is incubated with liver microsomes (from human, mouse, rat, etc.) or cryopreserved hepatocytes in the presence of NADPH. The concentration of the parent compound is measured at different time points using liquid chromatography-mass spectrometry (LC-MS). The in vitro half-life (t½) and intrinsic clearance (CLint) are then calculated.

-

-

Plasma Protein Binding:

-

Objective: To determine the extent to which a compound binds to plasma proteins, which affects its distribution and availability to target tissues.

-

Methodology: The compound is incubated with plasma (human, mouse, etc.) and the fraction of unbound drug is determined using techniques like equilibrium dialysis, ultrafiltration, or ultracentrifugation.

-

-

CYP450 Inhibition:

-

Objective: To evaluate the potential of the compound to inhibit major cytochrome P450 enzymes, which is crucial for predicting drug-drug interactions.

-

Methodology: The compound is co-incubated with specific CYP450 enzymes and their respective probe substrates. The inhibition of the formation of the substrate's metabolite is measured to determine the IC50 value.

-

2. In Vivo Pharmacokinetic Studies:

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in a living organism.

-

Methodology:

-

Animal Models: Typically conducted in rodents (mice, rats) and non-human primates.[7]

-

Dosing: The compound is administered via intravenous (IV) and oral (PO) routes at one or more dose levels.

-

Sample Collection: Blood samples are collected at predetermined time points post-dosing. Plasma is separated for analysis.

-

Bioanalysis: The concentration of the compound in plasma samples is quantified using a validated LC-MS/MS method.[10]

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key PK parameters such as Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and half-life (t½). Oral bioavailability (F%) is calculated by comparing the AUC from oral administration to the AUC from IV administration.

-

Signaling Pathways and Mechanism of Action

Small molecule inhibitors of the PD-1/PD-L1 pathway primarily act by disrupting the interaction between the PD-1 receptor on T-cells and its ligand PD-L1, which is often overexpressed on tumor cells.[1][2] This blockade restores the anti-tumor activity of T-cells. Some small molecules have been shown to induce the dimerization and subsequent internalization of PD-L1, leading to its degradation.[9]

Diagram 1: PD-1/PD-L1 Signaling Pathway and Inhibition

Caption: PD-1/PD-L1 signaling pathway and mechanism of small molecule inhibition.

Diagram 2: Experimental Workflow for In Vivo Pharmacokinetic Study

Caption: A typical experimental workflow for a preclinical pharmacokinetic study.

Conclusion

The development of small molecule inhibitors targeting the PD-1/PD-L1 pathway represents a promising advancement in cancer immunotherapy. Their pharmacokinetic properties, characterized by oral bioavailability and favorable distribution, offer potential advantages over existing antibody-based therapies. A thorough understanding of their ADME profiles through rigorous preclinical testing is essential for their successful clinical translation. Continued research in this area will likely lead to the development of novel, effective, and more accessible treatment options for cancer patients.

References

- 1. Small molecule inhibitors targeting the PD-1/PD-L1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]

- 5. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ascopubs.org [ascopubs.org]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of bifunctional small molecules targeting PD-L1/VISTA with favorable pharmacokinetics for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CCX559 is a potent, orally-administered small molecule PD-L1 inhibitor that induces anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]

PD1-PDL1-IN 1 and its role in T-cell activation

An In-depth Technical Guide to PD1-PDL1-IN 1: Mechanism and Role in T-Cell Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The programmed cell death protein 1 (PD-1) and its ligand (PD-L1) constitute a critical immune checkpoint pathway that cancer cells exploit to evade immune surveillance. While monoclonal antibodies targeting this axis have revolutionized oncology, interest in orally bioavailable, small-molecule inhibitors is rapidly growing due to advantages in stability, tumor penetration, and cost. This technical guide provides a detailed overview of this compound, a representative potent small-molecule inhibitor of the PD-1/PD-L1 interaction. We delve into its mechanism of action, its role in restoring T-cell activation, quantitative efficacy data, and the detailed experimental protocols used for its characterization.

Introduction: The PD-1/PD-L1 Immune Checkpoint

The interaction between PD-1, a receptor expressed on the surface of activated T-cells, and its ligand PD-L1, which is often overexpressed on tumor cells, transmits an inhibitory signal into the T-cell.[1] This signaling cascade ultimately suppresses T-cell proliferation, cytokine production, and cytotoxic activity, leading to a state of T-cell "exhaustion" and enabling tumor escape.[2][3]

Upon engagement with PD-L1, the immunoreceptor tyrosine-based inhibitory motif (ITIM) and immunoreceptor tyrosine-based switch motif (ITSM) within the cytoplasmic domain of PD-1 become phosphorylated.[1][4] This leads to the recruitment of the phosphatases SHP1 and SHP2, which dephosphorylate and inactivate key downstream effectors of the T-cell receptor (TCR) and CD28 co-stimulatory pathways, such as ZAP70 and PI3K.[1][5] The outcome is a halt in the anti-tumor immune response.[6] Small-molecule inhibitors aim to physically block the PD-1/PD-L1 interaction, thereby preventing this immunosuppressive signaling and "releasing the brakes" on the immune system.[7][8]

This compound: Mechanism of Action

This compound is a potent, cell-permeable small molecule designed to disrupt the PD-1/PD-L1 protein-protein interaction. It is representative of a class of compounds developed by Bristol-Myers Squibb (e.g., BMS-1001, BMS-1166) that share a common mechanism.[5][9]

Unlike therapeutic antibodies that bind to either the receptor or the ligand, these small molecules bind directly to a hydrophobic pocket on PD-L1.[6] Structural and biochemical data reveal that the binding of one inhibitor molecule induces the dimerization of two PD-L1 proteins.[7][9] This induced dimer sterically occludes the binding site for PD-1, effectively preventing the formation of the inhibitory immune checkpoint. By blocking this interaction, the inhibitor restores TCR-mediated signaling, leading to enhanced T-cell activation and anti-tumor activity.[9]

Quantitative Data and Efficacy

The potency of this compound and its analogs is typically evaluated using both biochemical and cell-based assays. The Homogeneous Time-Resolved Fluorescence (HTRF) binding assay is a standard biochemical method to quantify the inhibitor's ability to disrupt the protein-protein interaction, yielding an IC50 value. Cell-based assays measure the functional consequence of this disruption, such as the restoration of T-cell activation.

Table 1: Biochemical Inhibitory Activity

| Compound | Assay Type | Target | IC50 Value | Reference(s) |

|---|---|---|---|---|

| BMS-1001 | HTRF Binding Assay | Human PD-1/PD-L1 | 2.25 nM | [7][10][11] |

| BMS-1001 | HTRF Binding Assay | Human PD-1/PD-L1 | 0.9 nM | [4] |

| BMS-1166 | HTRF Binding Assay | Human PD-1/PD-L1 | 1.4 nM | [5] |

| Incyte-011 | HTRF Binding Assay | Human PD-1/PD-L1 | 5.293 nM | [4] |

| Incyte-001 | HTRF Binding Assay | Human PD-1/PD-L1 | 11 nM |[4] |

Table 2: Cell-Based Activity and Functional Outcomes

| Compound | Assay Type | Cell Line(s) | Endpoint Measured | Result | Reference(s) |

|---|---|---|---|---|---|

| BMS-1166 | Cytotoxicity Assay | MDA-MB-231 | Cell Viability | IC50 = 28.77 µM | [12] |

| BMS Compounds | NFAT Reporter Assay | Jurkat (PD-1+)/CHO (PD-L1+) | Luciferase Activity | Dose-dependent increase | [9] |

| Incyte-011 | T-Cell Co-culture | A549 / T-Cells | IFN-γ Production | Dose-dependent increase | [4] |

| BMS-1166 | T-Cell Co-culture | PC9 (PD-L1+)/Jurkat (PD-1+) | T-Cell Activation | Restored suppressed luciferase activity |[6] |

Detailed Experimental Protocols

Protocol 1: HTRF PD-1/PD-L1 Binding Assay

This protocol outlines a method to determine the IC50 of an inhibitor in a biochemical context.

-

Principle: This is a proximity-based assay using Fluorescence Resonance Energy Transfer (FRET). Recombinant human PD-1 is tagged with a donor fluorophore (e.g., Europium cryptate) and recombinant human PD-L1 is tagged with an acceptor fluorophore (e.g., d2). When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, allowing energy transfer and emission from the acceptor upon excitation of the donor. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.[1][13]

-

Materials:

-

Tagged recombinant human PD-1 (e.g., His-tagged) and anti-tag donor antibody (e.g., Anti-His-Europium).

-

Tagged recombinant human PD-L1 (e.g., Fc-tagged) and anti-tag acceptor antibody (e.g., Anti-Fc-d2).

-

Assay Buffer.

-

Test inhibitor (e.g., this compound) at various concentrations.

-

Low-volume 384-well white assay plates.

-

HTRF-compatible plate reader.

-

-

Methodology:

-

Prepare serial dilutions of the test inhibitor in assay buffer.

-

Dispense a small volume (e.g., 5 µL) of each inhibitor concentration into the wells of the 384-well plate. Include "no inhibitor" (maximum signal) and "no protein" (background) controls.

-

Add the tagged PD-1 and tagged PD-L1 proteins to the wells.

-

Add the HTRF detection reagents (anti-tag donor and acceptor antibodies).

-

Incubate the plate for 2-4 hours at room temperature, protected from light.

-

Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Calculate the HTRF ratio (Acceptor Signal / Donor Signal) and plot the ratio against the inhibitor concentration. Use non-linear regression to determine the IC50 value.

-

Protocol 2: Cell-Based PD-1/PD-L1 Blockade Reporter Assay

This protocol measures the ability of an inhibitor to restore T-cell signaling in an engineered cell system.

-

Principle: This assay utilizes two engineered cell lines. The "Effector Cells" are Jurkat T-cells that stably express human PD-1 and a luciferase reporter gene under the control of an NFAT (Nuclear Factor of Activated T-cells) response element. The "Antigen-Presenting Cells" (APCs) are typically CHO-K1 or HEK293 cells engineered to express human PD-L1 and a TCR activator on their surface. When co-cultured, the PD-1/PD-L1 interaction inhibits TCR activation, resulting in a low luciferase signal. An effective inhibitor blocks this interaction, restoring TCR signaling and leading to a quantifiable increase in luminescence.[9][14][15]

-

Materials:

-

PD-1 Effector Cells (e.g., Jurkat-PD-1-NFAT-Luc).

-

PD-L1 APCs (e.g., CHO-K1-PD-L1-TCRa).

-

Appropriate cell culture media and assay media.

-

Test inhibitor (e.g., this compound).

-

Control blocking antibody (e.g., anti-PD-1).

-

96-well white, clear-bottom assay plates.

-

Luminometer.

-

Luciferase detection reagent (e.g., Bio-Glo™).

-

-

Methodology:

-

Seed the PD-L1 APCs into the wells of a 96-well plate and allow them to adhere overnight.

-

On the day of the assay, prepare serial dilutions of the test inhibitor and control antibody in assay medium.

-

Thaw and prepare the PD-1 Effector Cells according to the supplier's protocol.

-

Add the diluted inhibitor or control antibody to the wells containing the adherent APCs.

-

Immediately add the PD-1 Effector Cells to the wells to initiate the co-culture.

-

Incubate the plate for 6-18 hours at 37°C in a CO2 incubator.

-

Equilibrate the plate and the luciferase detection reagent to room temperature.

-

Add the luciferase detection reagent to each well.

-

Incubate for 5-10 minutes at room temperature to allow the signal to stabilize.

-

Read luminescence on a plate-reading luminometer.

-

Plot luminescence against inhibitor concentration to determine the EC50 value.

-

Conclusion

This compound and related small-molecule inhibitors represent a promising therapeutic modality in immuno-oncology. By binding to PD-L1 and inducing a dimerization that sterically hinders interaction with PD-1, these compounds effectively block the immunosuppressive signaling of this critical checkpoint. As demonstrated through robust biochemical and cell-based assays, this blockade restores T-cell activation, offering a potent strategy to enhance anti-tumor immunity. The detailed protocols provided herein serve as a guide for researchers to evaluate and characterize novel inhibitors targeting this pathway, facilitating the continued development of next-generation cancer immunotherapies.

References

- 1. revvity.com [revvity.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. In vitro characterization of a small molecule PD-1 inhibitor that targets the PD-l/PD-L1 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. oncotarget.com [oncotarget.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. vincibiochem.it [vincibiochem.it]

- 12. Targeted Delivery of BMS-1166 for Enhanced Breast Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aurorabiolabs.com [aurorabiolabs.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. worldwide.promega.com [worldwide.promega.com]

Review of literature on small molecule PD-1/PD-L1 inhibitors

An In-depth Technical Guide to Small Molecule PD-1/PD-L1 Inhibitors

Introduction

The interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1), is a critical immune checkpoint pathway that tumor cells exploit to evade immune surveillance.[1][2] PD-1, expressed on activated T-cells, binds to PD-L1 on tumor cells, leading to the suppression of T-cell activity and allowing tumor growth.[2][3] The development of immune checkpoint inhibitors (ICIs), particularly monoclonal antibodies (mAbs), has revolutionized cancer therapy.[3][4] However, mAbs have limitations, including high manufacturing costs, poor tumor penetration, and potential immunogenicity.[3][4][5] This has spurred the development of small molecule inhibitors targeting the PD-1/PD-L1 pathway, which offer advantages such as oral bioavailability, better tissue penetration, and lower production costs.[3][4][5]

This technical guide provides a comprehensive review of the literature on small molecule PD-1/PD-L1 inhibitors, focusing on their mechanism of action, quantitative data, experimental evaluation protocols, and key signaling pathways.

Mechanism of Action

Unlike monoclonal antibodies that typically bind to the extracellular domains of PD-1 or PD-L1 in a 1:1 stoichiometry, many small molecule inhibitors employ a novel mechanism.[6] A significant class of these inhibitors, including those developed by Bristol-Myers Squibb (BMS), functions by inducing the dimerization of PD-L1.[7][8] These small molecules bind to a hydrophobic pocket at the interface of two PD-L1 protomers, stabilizing a dimeric form of PD-L1.[6][7] This dimerization prevents PD-L1 from binding to PD-1, thereby blocking the inhibitory signal and restoring T-cell function.[5][6][8]

Below is a diagram illustrating the PD-1/PD-L1 signaling pathway and its inhibition by small molecules that induce PD-L1 dimerization.

Quantitative Data of Small Molecule Inhibitors

The following tables summarize the in vitro potency and pharmacokinetic properties of selected small molecule PD-1/PD-L1 inhibitors reported in the literature.

Table 1: In Vitro Inhibitory Activity

| Compound | Assay Type | IC50 / EC50 | Binding Affinity (Kd) | Reference |

| Biphenyl Derivatives | ||||

| BMS-8 | HTRF | - | - | [6][7] |

| BMS-37 | HTRF | - | - | [6][7] |

| BMS-202 | HTRF | 18 nM | - | [2][7] |

| BMS-1001 | HTRF | - | - | [5][7] |

| BMS-1058 | HTRF | 0.48 nM | - | [2] |

| BMS-1166 | TR-FRET | 7 nM | - | [5][9] |

| A9 | HTRF | 0.93 nM | 3.64 nM | [2] |

| Triazolo[4,3-a]pyridines | ||||

| Compound 79 | HTRF | 92.3 nM | - | [6] |

| Other Heterocycles | ||||

| Anidulafungin | BLI | 170.6 µg/mL (A549) | 76.9 µM | [7] |

| CRT5 | HTRF | 22.35 µM | - | [1] |

| P053 | HTRF | 33.65 µM | - | [1] |

| Pyrvinium | HTRF | 29.66 µM | - | [1] |

| Symmetric Molecules | ||||

| LH1306 | HTRF | 25 nM | - | [9] |

| LH1307 | HTRF | 3 nM | - | [9] |

| ARB-272572 | HTRF | 0.4 pM | - | [9] |

| Bifunctional Inhibitor | ||||

| S8 (PD-L1/VISTA) | HTRF | 1.4 µM | 2.1 µM (VISTA) | [10] |

Table 2: Pharmacokinetic (PK) Properties

| Compound | Species | Administration | Oral Bioavailability (%) | Key Findings | Reference |

| Compound 58 | Humanized Mouse | Intravenous | - | Moderate PK properties, significant tumor growth inhibition. | [11] |

| S8 | Mouse | Oral | 34.2% | Desirable in vivo PK properties. Led to a 40% reduction in tumor weight. | [10] |

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

HTRF assays are a common method for screening and characterizing inhibitors of the PD-1/PD-L1 interaction.[6][12] The assay relies on fluorescence resonance energy transfer (FRET) between a donor and an acceptor molecule coupled to the interacting proteins.[12][13]

Principle: Tagged recombinant human PD-1 and PD-L1 proteins are used.[14] One protein is linked to a donor fluorophore (e.g., Europium cryptate) and the other to an acceptor fluorophore (e.g., d2).[12][13] When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, allowing FRET to occur upon excitation.[12][14] An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.[14]

Detailed Protocol:

-

Compound Preparation: Serially dilute the test compounds in an appropriate buffer (e.g., DMSO) to create a concentration gradient.

-

Plate Preparation: Dispense a small volume (e.g., 80 nL) of each compound concentration into the wells of a low-volume 384-well white plate.[12] Include positive (no inhibitor) and negative (no proteins) controls.

-

Protein Addition:

-

Detection Reagent Addition:

-

Incubation: Incubate the plate for 30-60 minutes at room temperature in the dark to allow the binding reaction to reach equilibrium.[12]

-

Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[12][13]

-

Data Analysis: Calculate the ratio of the acceptor to donor fluorescence signals. Plot the ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[14]

AlphaLISA Binding Assay

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is another proximity-based assay used for studying protein-protein interactions.[15][16]

Principle: The assay uses two types of beads: Donor beads and Acceptor beads.[17] Biotinylated PD-1 binds to Streptavidin-coated Donor beads, and His-tagged PD-L1 is captured by anti-His AlphaLISA Acceptor beads.[17][18] When PD-1 and PD-L1 interact, the beads are brought into close proximity. Upon excitation of the Donor beads at 680 nm, singlet oxygen molecules are generated, which diffuse and activate the Acceptor beads, resulting in light emission at 615 nm.[15][18] Inhibitors that block the PD-1/PD-L1 interaction prevent this energy transfer, causing a decrease in the AlphaLISA signal.[15]

Detailed Protocol:

-

Reagent Preparation: Prepare 1X AlphaLISA Immunoassay Buffer and reconstitute lyophilized biotinylated PD-1 and His-tagged PD-L1 proteins.[18] Prepare working solutions of the proteins and a mixture of Donor and Acceptor beads.

-

Compound Plating: Add serially diluted test compounds to the wells of a white 96-well or 384-well plate.[15]

-

Protein Addition: Add the His-tagged PD-L1 and biotinylated PD-1 solutions to the wells.[15]

-

Bead Addition: Add the mixture of Anti-6xHis AlphaLISA Acceptor beads and Streptavidin-coated Donor beads.[15]

-

Incubation: Incubate the plate for 60-90 minutes at room temperature in the dark.[15]

-

Data Acquisition: Read the plate on an Alpha-enabled plate reader.[15]

-

Data Analysis: Determine the IC50 values by plotting the AlphaLISA signal against the inhibitor concentration.

In Vivo Syngeneic Tumor Models

Syngeneic mouse models, which use tumor cell lines derived from the same inbred mouse strain, are essential for evaluating the in vivo efficacy of immunotherapies as they possess an intact immune system.[19][20]

Principle: Tumor cells are implanted into immunocompetent mice.[20] Once tumors are established, mice are treated with the small molecule inhibitor. The anti-tumor activity is assessed by measuring tumor growth inhibition and survival.[20] Mechanistic studies can be performed by analyzing tumor-infiltrating lymphocytes (TILs).[21][22]

Detailed Protocol:

-

Cell Culture and Implantation: Culture a syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma, CT26 colon carcinoma, B16-F10 melanoma) under standard conditions.[19][20] Implant a specific number of tumor cells (e.g., 1 x 10^6) subcutaneously or orthotopically into the flank of syngeneic mice (e.g., C57BL/6 or BALB/c).[20]

-

Tumor Growth and Randomization: Monitor tumor growth by caliper measurements. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically n=10 mice per group).[20]

-

Treatment Administration: Administer the small molecule inhibitor via the desired route (e.g., oral gavage) at a specified dose and schedule. The control group receives the vehicle. A positive control group treated with an anti-PD-1 or anti-PD-L1 antibody may also be included.[21]

-

Monitoring: Monitor tumor volume, body weight, and overall animal health regularly (e.g., 2-3 times per week).[20]

-

Endpoint Analysis:

-

Efficacy: Continue the study until tumors in the control group reach a defined endpoint size. Calculate Tumor Growth Inhibition (TGI). Monitor survival for survival studies.[20]

-

Pharmacodynamics/Mechanism of Action: At the end of the study (or at specific time points), euthanize a subset of mice. Excise tumors and spleens for analysis of immune cell populations (e.g., CD8+ T-cells, regulatory T-cells) by flow cytometry or immunohistochemistry.[21][22]

-

-

Data Analysis: Analyze differences in tumor growth and survival between groups using appropriate statistical methods (e.g., t-test, ANOVA, Kaplan-Meier survival analysis).

Conclusion

Small molecule inhibitors of the PD-1/PD-L1 pathway represent a promising and rapidly evolving class of cancer immunotherapies.[11] They offer several potential advantages over monoclonal antibodies, including oral administration and different mechanisms of action.[4][5] The development of these agents has been facilitated by robust in vitro screening assays like HTRF and AlphaLISA, and their efficacy is validated in immunocompetent syngeneic mouse models.[14][15][19] While many candidates are still in preclinical or early clinical development, the quantitative data gathered so far demonstrates the high potency of these molecules.[2][7] Continued research focusing on optimizing pharmacokinetic properties and clinical validation will be crucial for realizing the full therapeutic potential of small molecule PD-1/PD-L1 inhibitors.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | A Small Molecule Antagonist of PD-1/PD-L1 Interactions Acts as an Immune Checkpoint Inhibitor for NSCLC and Melanoma Immunotherapy [frontiersin.org]

- 4. research.rug.nl [research.rug.nl]

- 5. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of the Inhibitors That Target the PD-1/PD-L1 Interaction—A Brief Look at Progress on Small Molecules, Peptides and Macrocycles [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]

- 10. Discovery of bifunctional small molecules targeting PD-L1/VISTA with favorable pharmacokinetics for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. bmglabtech.com [bmglabtech.com]

- 13. aurorabiolabs.com [aurorabiolabs.com]

- 14. revvity.com [revvity.com]

- 15. resources.revvity.com [resources.revvity.com]

- 16. drugtargetreview.com [drugtargetreview.com]

- 17. revvity.com [revvity.com]

- 18. resources.revvity.com [resources.revvity.com]

- 19. aacrjournals.org [aacrjournals.org]

- 20. In Vivo Models Of PD-1/PD-L1 Axis Blockade I CRO Services [explicyte.com]

- 21. In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of PD-1/PD-L1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1), is a critical immune checkpoint that regulates T-cell activation and tolerance.[1] Tumor cells often exploit this pathway to evade immune surveillance by overexpressing PD-L1, which binds to PD-1 on activated T-cells, leading to T-cell exhaustion and inhibition of the anti-tumor immune response.[2] Consequently, the development of inhibitors that block the PD-1/PD-L1 interaction has become a cornerstone of modern cancer immunotherapy.[2]

PD-1/PD-L1 Signaling Pathway

The binding of PD-L1, expressed on antigen-presenting cells or tumor cells, to the PD-1 receptor on activated T-cells initiates a signaling cascade that suppresses T-cell receptor (TCR) signaling.[1] This leads to reduced T-cell proliferation, cytokine production, and cytotoxic activity, ultimately dampening the immune response.[3] Inhibitors of this pathway, such as monoclonal antibodies or small molecules, physically block the PD-1/PD-L1 interaction, thereby restoring T-cell function and enabling the immune system to recognize and eliminate cancer cells.

References

Application Notes and Protocols for PD1-PDL1-IN-1 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction